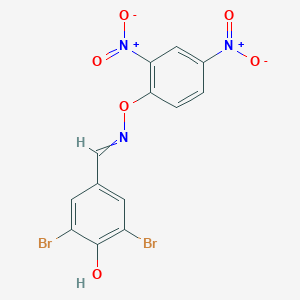

Bromofenoxim

Vue d'ensemble

Description

Bromofenoxim is a phenoxy selective herbicide . It has a low aqueous solubility and is not considered highly volatile . It is not expected to be persistent in soil or water systems . It has a low to moderate toxicity to most fauna and flora .

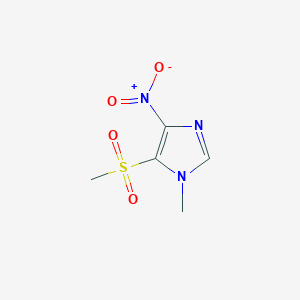

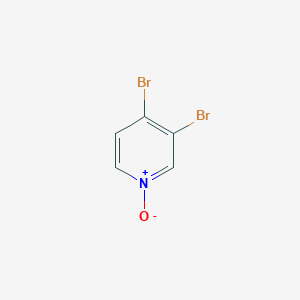

Molecular Structure Analysis

Bromofenoxim has a molecular formula of C13H7Br2N3O6 . It contains total 32 bond(s); 25 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 8 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aliphatic), 1 hydroxylamine(s) (aliphatic) and 2 nitro group(s) (aromatic) .Physical And Chemical Properties Analysis

Bromofenoxim has a density of 2.0±0.1 g/cm3, a boiling point of 526.1±60.0 °C at 760 mmHg, and a flash point of 272.0±32.9 °C . It has a molar refractivity of 89.1±0.5 cm3, a polar surface area of 133 Å2, and a molar volume of 229.2±7.0 cm3 .Applications De Recherche Scientifique

Herbicide Application

Bromofenoxim is primarily used as a herbicide . It is a phenoxy selective herbicide, which means it is designed to kill specific types of plants while leaving others unaffected . This makes it particularly useful in agricultural settings where it can be used to control the growth of unwanted vegetation without harming the crops .

Analytical Standard

Bromofenoxim is used as an analytical standard in various scientific and industrial applications . Analytical standards are substances with a known purity, used as a reference in chemical analysis. In this role, Bromofenoxim can be used to calibrate instruments or to validate analytical methods .

Environmental Impact Studies

Due to its use as a herbicide, Bromofenoxim is often a subject of environmental impact studies . Researchers study its solubility, volatility, persistence in soil or water systems, and potential to leach into groundwater . This helps to understand its environmental footprint and to develop guidelines for its safe and sustainable use .

Toxicity Studies

Bromofenoxim has a low to moderate toxicity to most fauna and flora . Therefore, it is often used in toxicity studies to understand its effects on various organisms and ecosystems . These studies can help to assess the risks associated with its use and to develop strategies for mitigating these risks .

Kinetic Spectrophotometric Analysis

Bromofenoxim has been used in the development and validation of a kinetic spectrophotometric method . This method is based on the inhibitory effect of Bromofenoxim on the oxidation of sulfanilic acid by hydrogen peroxide in the presence of Cu(II) ion . This kind of analysis can be used to determine the residues of Bromofenoxim, for example, in environmental samples .

Studies on Microflora Impact

The effects of Bromofenoxim on the microflora of different soil types have been studied . Understanding how this herbicide affects soil microorganisms is important as these organisms play a crucial role in nutrient cycling and soil fertility .

Safety and Hazards

Mécanisme D'action

Target of Action

Bromofenoxim is a phenoxy selective herbicide . It primarily targets photosystem II, a key component of the photosynthetic process in plants . By inhibiting photosystem II, Bromofenoxim disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the plant .

Mode of Action

Bromofenoxim acts by binding to the D1 protein in photosystem II . This binding inhibits the normal electron flow from water to plastoquinone, an essential step in photosynthesis. As a result, the plant cannot produce the energy it needs to grow and survive .

Biochemical Pathways

The primary biochemical pathway affected by Bromofenoxim is photosynthesis . By inhibiting photosystem II, Bromofenoxim prevents the conversion of light energy into chemical energy in the form of ATP and NADPH. These molecules are crucial for the synthesis of carbohydrates, which are the primary energy source for plants. Therefore, the inhibition of photosynthesis leads to a depletion of energy resources in the plant, ultimately causing plant death .

Pharmacokinetics

These properties suggest that Bromofenoxim has a relatively short environmental half-life and is unlikely to accumulate in the environment or in organisms .

Result of Action

The primary result of Bromofenoxim’s action is the death of the plant. By inhibiting photosynthesis, Bromofenoxim deprives the plant of the energy it needs to grow and survive . This makes Bromofenoxim effective for controlling a variety of broad-leaved weeds and grasses .

Action Environment

The efficacy and stability of Bromofenoxim can be influenced by various environmental factors. For instance, its low aqueous solubility suggests that it may be less effective in wet conditions . Additionally, its non-persistence in soil and water systems indicates that it may degrade quickly in the environment, potentially reducing its long-term effectiveness . It is slightly mobile in the environment, suggesting potential for particle-bound transport .

Propriétés

IUPAC Name |

2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H/b16-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFNPKDYCLFGPV-OMCISZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O/N=C/C2=CC(=C(C(=C2)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Br2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromofenoxim | |

CAS RN |

13181-17-4 | |

| Record name | Bromofenoxim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013181174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromofenoxim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOFENOXIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74704XU6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.